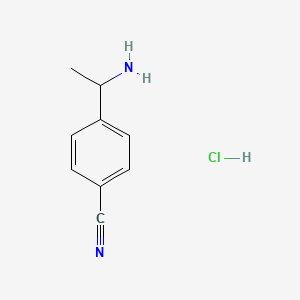

4-(1-Aminoethyl)benzonitrile hydrochloride

Vue d'ensemble

Description

4-(1-Aminoethyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 1177316-44-7 . It has a molecular weight of 182.65 . The compound is stored at room temperature in an inert atmosphere . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for 4-(1-Aminoethyl)benzonitrile hydrochloride is1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

4-(1-Aminoethyl)benzonitrile hydrochloride is a solid at room temperature . It has a molecular weight of 182.65 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1-Aminoethyl)benzonitrile hydrochloride, focusing on six unique fields:

Fluorescent Labeling in Biomedical Studies

4-(1-Aminoethyl)benzonitrile hydrochloride can be used in the synthesis of fluorescent-labeled bisbenzamidine. This compound is a valuable biochemical tool in biomedical research, particularly for imaging and tracking biological processes at the cellular level. The fluorescent properties allow for high-resolution visualization, aiding in the study of cellular mechanisms and interactions .

Synthesis of Tetrazine Derivatives

This compound is also utilized in the synthesis of 3-(p-benzylamino)-1,2,4,5-tetrazine. Tetrazine derivatives are important in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. These derivatives are used in the development of targeted drug delivery systems and diagnostic tools .

Modification of Alginate Hydrogels

In cell engineering applications, 4-(1-Aminoethyl)benzonitrile hydrochloride is employed in the modification of alginate hydrogels. Alginate hydrogels are widely used in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic the extracellular matrix. The modification with this compound enhances the mechanical properties and functionality of the hydrogels, making them more suitable for various biomedical applications .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows it to be a building block for the development of drugs targeting specific biological pathways. Researchers utilize it to create novel therapeutic agents with potential applications in treating diseases such as cancer and neurological disorders .

Chemical Probes for Biological Studies

4-(1-Aminoethyl)benzonitrile hydrochloride is used in the development of chemical probes that help in studying biological systems. These probes can selectively bind to specific biomolecules, allowing researchers to investigate their function and role in various biological processes. This application is crucial for understanding disease mechanisms and identifying potential therapeutic targets .

Material Science and Nanotechnology

In material science, this compound is explored for its potential in creating advanced materials with unique properties. It can be incorporated into polymers and nanomaterials to enhance their performance in applications such as sensors, catalysts, and electronic devices. The ability to modify the chemical structure of materials at the molecular level opens up new possibilities for innovation in nanotechnology .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It has been used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies . It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-(1-Aminoethyl)benzonitrile hydrochloride are not well-studied. These properties are crucial in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand these aspects .

Result of Action

More research is needed to elucidate these effects .

Action Environment

The compound is typically stored in an inert atmosphere at room temperature

Propriétés

IUPAC Name |

4-(1-aminoethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPYAMQKGFHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminoethyl)benzonitrile hydrochloride | |

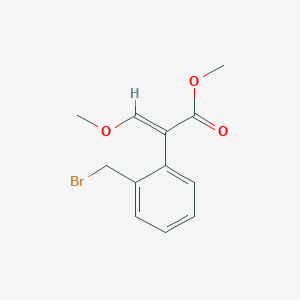

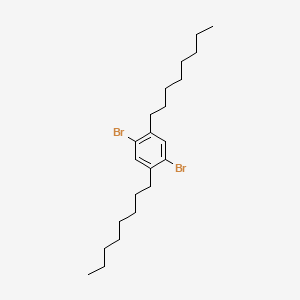

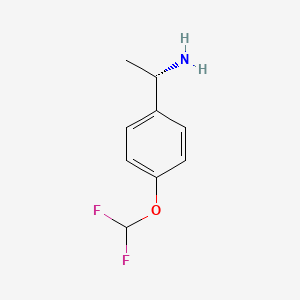

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)

![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)